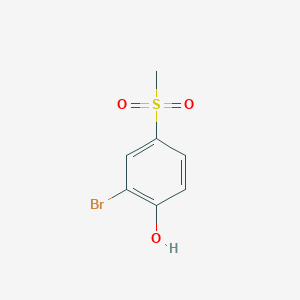
2-Bromo-4-(methylsulfonyl)phenol
Descripción general
Descripción
2-Bromo-4-(methylsulfonyl)phenol is an organic compound with the molecular formula C7H7BrO3S . It has a molecular weight of 251.1 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 2-Bromo-4-(methylsulfonyl)phenol involves two stages . In the first stage, 4-methanesulfonyl-phenol reacts with trifluorormethanesulfonic acid in acetonitrile at -25 to -10 degrees Celsius . In the second stage, N-Bromosuccinimide is added in acetonitrile at -25 to 25 degrees Celsius . The reaction is stirred at -10 to -25 degrees Celsius for about 30 minutes . The batch is then warmed to 20 degrees Celsius over 3-4 hours . The expected yield is 60-85% .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(methylsulfonyl)phenol consists of a benzene ring with a bromine atom, a hydroxyl group, and a methylsulfonyl group attached to it .Physical And Chemical Properties Analysis
2-Bromo-4-(methylsulfonyl)phenol has a boiling point of 391.0±42.0 degrees Celsius . Its density is predicted to be 1.721±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Marine-Derived Bromophenol Derivatives
Marine algae produce bromophenol derivatives with potential applications in biomedicine and environmental protection. A study by Zhao et al. (2004) on red algae Rhodomela confervoides revealed several bromophenol derivatives with structures elucidated through comprehensive spectroscopic methods. Although these compounds showed inactivity against cancer cell lines and microorganisms, their structural diversity offers a blueprint for synthesizing novel compounds with improved biological activities (Zhao et al., 2004).
Antifouling and Antimicrobial Properties
Compounds derived from bromophenols exhibit antifouling and antimicrobial properties, making them suitable for environmental and pharmaceutical applications. For example, Ortlepp et al. (2008) investigated sponge-derived polybrominated diphenyl ethers and synthetic analogues for their antifouling activity against marine bacteria and larvae. The naturally occurring compounds showed significant activity, suggesting their potential as non-toxic antifouling agents (Ortlepp et al., 2008).
Organic Synthesis and Chemical Reactions
Bromophenol derivatives serve as precursors or intermediates in organic synthesis, enabling the creation of complex molecules for various applications. Liu and Li (2016) developed a visible-light-promoted radical (phenylsulfonyl)methylation reaction using bromomethyl phenyl sulfone derivatives. This method offers a mild and efficient access to (phenylsulfonyl)methylated compounds, showcasing the versatility of bromophenol derivatives in synthetic chemistry (Liu & Li, 2016).
Material Science and Engineering
In materials science, bromophenol derivatives contribute to the development of novel materials with specific functionalities. Piombino et al. (2020) explored the encapsulation of thymol and its brominated derivatives into biocompatible lignin-microcapsules. These capsules demonstrated controlled release properties and potential applicability in cosmesis, highlighting the role of bromophenol derivatives in creating functional materials for diverse applications (Piombino et al., 2020).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
It is known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to the palladium catalysts used in these reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, this compound might interact with its targets (possibly palladium catalysts) through a process of oxidative addition and transmetalation .
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions, it can be inferred that this compound plays a role in the formation of carbon-carbon bonds .
Result of Action
Given its role in suzuki–miyaura coupling reactions, it can be inferred that this compound contributes to the formation of carbon-carbon bonds, which could have significant implications at the molecular level .
Propiedades
IUPAC Name |
2-bromo-4-methylsulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQJJCKZSLMZOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596205 | |
| Record name | 2-Bromo-4-(methanesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20951-43-3 | |
| Record name | 2-Bromo-4-(methylsulfonyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20951-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(methanesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

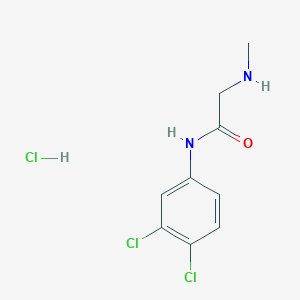
![1-[(2-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627330.png)
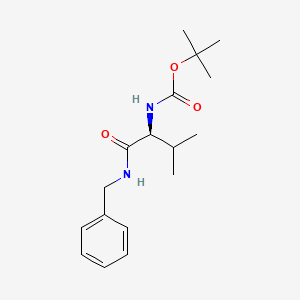
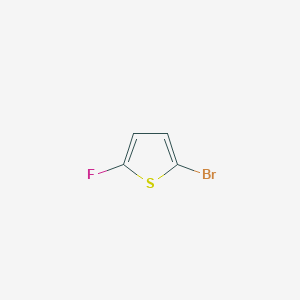

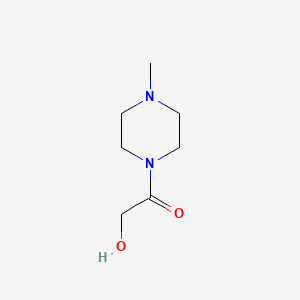

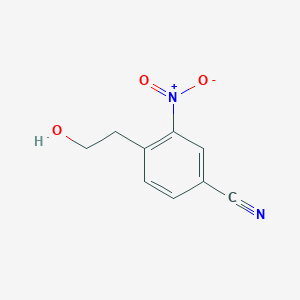
![(6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1627341.png)




![5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione](/img/structure/B1627350.png)